Pukateine (CAS 81-67-4) is a naturally occurring (R)-aporphine alkaloid characterized by a 1,2-methylenedioxy bridge and an 11-hydroxy group. In neuropharmacological contexts, it is highly valued as a dual-action lead compound, demonstrating submicromolar agonist affinity for both D1-like and D2-like dopamine receptors alongside potent antioxidant properties [1]. Unlike many conventional dopaminergic agents, Pukateine also functions as an alpha-1 adrenoceptor antagonist, making it a versatile tool for both central nervous system (CNS) and cardiovascular research. For procurement professionals and medicinal chemists, Pukateine represents a structurally stable, non-catechol aporphine scaffold that bypasses the rapid metabolic degradation pathways typical of traditional catechol-bearing benchmarks, providing a robust baseline for developing neuroprotective and dopaminergic therapeutics.
Substituting Pukateine with more common aporphine alkaloids like apomorphine or boldine fundamentally compromises experimental integrity due to divergent functional and metabolic profiles. While apomorphine is a potent dopamine agonist, its 10,11-catechol structure makes it highly susceptible to rapid auto-oxidation and rapid clearance via catechol-O-methyltransferase (COMT) metabolism, severely limiting its in vivo half-life [1]. Conversely, while boldine shares a similar binding affinity to dopamine receptors and offers good stability, it functions as a dopamine antagonist in vivo, blocking rather than stimulating dopaminergic pathways. Pukateine uniquely bridges this gap by providing the agonist-like dopaminergic efficacy required for Parkinsonian models (e.g., inducing contralateral circling) without the highly labile full catechol ring, rendering generic substitution pharmacologically invalid for dual-action agonist/antioxidant workflows [2].
While both Pukateine and boldine exhibit submicromolar affinity for dopamine receptors, their functional outcomes are entirely opposed. Pukateine binds D1-like (IC50 = 400 nM) and D2-like (IC50 = 600 nM) receptors and acts as a functional agonist, inducing significant contralateral circling in 6-OHDA unilaterally denervated rats at 8 mg/kg. In contrast, boldine binds D1 (IC50 = 400 nM) and D2 (IC50 = 520 nM) but acts as a central dopamine antagonist, failing to induce agonist behaviors and instead blocking dopaminergic responses [1].
| Evidence Dimension | In vivo dopaminergic functional activity |
| Target Compound Data | Pukateine: Agonist (induces contralateral circling at 8 mg/kg) |
| Comparator Or Baseline | Boldine: Antagonist (blocks dopaminergic responses) |
| Quantified Difference | Complete reversal of functional efficacy (agonist vs. antagonist) despite near-identical receptor binding affinities. |
| Conditions | 6-OHDA unilaterally denervated rat model and radioligand binding assays |
Procurement of Pukateine is essential when an active dopaminergic agonist scaffold is required, as substitution with the similarly-binding boldine will actively block the target pathway.
The prototypical aporphine agonist, apomorphine, contains a 10,11-catechol moiety that acts as a direct substrate for catechol-O-methyltransferase (COMT) and rapid auto-oxidation, resulting in poor oral bioavailability (<4%) and a half-life of mere minutes. Pukateine features an 11-hydroxy and a 1,2-methylenedioxy bridge, lacking the full ortho-catechol ring required for rapid COMT-mediated degradation [1]. This structural divergence protects the molecule from the primary metabolic liability of classic aporphines while retaining necessary D1/D2 receptor activation capabilities.
| Evidence Dimension | Susceptibility to COMT-mediated degradation |
| Target Compound Data | Pukateine: Lacks 10,11-catechol (COMT resistant scaffold) |
| Comparator Or Baseline | Apomorphine: Full 10,11-catechol (rapidly metabolized by COMT) |
| Quantified Difference | Elimination of the primary ortho-catechol metabolic liability while retaining dopaminergic agonism. |
| Conditions | Structural metabolism inference based on established COMT substrate requirements |
Enables medicinal chemists to utilize a dopaminergic scaffold that inherently avoids the extreme metabolic instability and rapid clearance associated with apomorphine.
Beyond receptor binding, Pukateine provides potent, quantifiable neuroprotective effects by inhibiting basal lipid peroxidation in central nervous system tissues. In rat brain membrane preparations, Pukateine dose-dependently inhibits lipid peroxidation with an IC50 of 15 µM[1]. This intrinsic antioxidant activity complements its dopaminergic agonism, providing a dual-action profile that is highly sought after in neurodegenerative disease modeling.
| Evidence Dimension | Inhibition of basal lipid peroxidation |
| Target Compound Data | Pukateine: IC50 = 15 µM |
| Comparator Or Baseline | Baseline: Uninhibited rat brain membrane lipid peroxidation |
| Quantified Difference | Potent dose-dependent inhibition at 15 µM. |
| Conditions | In vitro assay using crude rat brain membrane preparations |
Allows researchers to procure a single compound that simultaneously drives dopaminergic neurotransmission and mitigates oxidative stress, streamlining neuroprotective assay design.
Pukateine's specific hydroxylation pattern differentiates its off-target profile from closely related 6a(R)-1,2-methylenedioxyaporphines like anonaine and roemerine. The presence of the 11-hydroxy group in Pukateine significantly decreases its affinity for Ca2+ channels compared to its non-hydroxylated counterparts, while maintaining its function as an antagonist at alpha-1 adrenoceptor subtypes[1]. This structural nuance ensures that its vasorelaxant properties are primarily driven by alpha-1 antagonism rather than confounding calcium channel blockade.
| Evidence Dimension | Calcium channel affinity and Alpha-1 AR antagonism |
| Target Compound Data | Pukateine: 11-OH group present, decreased Ca2+ channel affinity |
| Comparator Or Baseline | Anonaine/Roemerine: 11-OH absent, higher Ca2+ channel affinity |
| Quantified Difference | The 11-OH addition isolates the alpha-1 AR antagonist effect by minimizing off-target calcium channel interaction. |
| Conditions | Radioligand binding in human cloned alpha-1 AR subtypes and Ca2+ channel assays |
Critical for cardiovascular researchers who require a selective alpha-1 adrenoceptor antagonist without the experimental noise caused by concurrent calcium channel inhibition.
Pukateine is the optimal choice for in vivo models requiring a dual-action agent that simultaneously stimulates D1/D2 receptors and provides intrinsic antioxidant protection against lipid peroxidation, avoiding the rapid degradation of apomorphine [1].
Utilized by medicinal chemists as a starting material or benchmark to design next-generation dopaminergic drugs that require the aporphine core but must bypass the rapid COMT-mediated clearance associated with full catechol rings [2].
Employed in isolated tissue assays to study alpha-1 adrenoceptor antagonism, where its specific 11-hydroxy structure minimizes confounding off-target interactions with calcium channels compared to other natural aporphines [3].